molecular formula C21H18O5 B1247281 Indicanine C

Indicanine C

Cat. No.: B1247281
M. Wt: 350.4 g/mol
InChI Key: GIVRDLOWBBXCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indicanine C is a natural isoflavonoid derivative first isolated from the root bark of Erythrina indica . As a specialized metabolite, it serves as a compound of interest in phytochemical research and investigations into plant defense mechanisms. The in vitro antimicrobial spectrum and potencies of this compound and related compounds have been reported, positioning it as a potential candidate for research in microbiology and infectious disease studies . Its structural characteristics, identified through comprehensive spectroscopic analysis, also make it a relevant subject for research in natural product chemistry, synthetic biology, and drug discovery pipelines focused on novel scaffolds . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-21(2)9-8-14-16(26-21)10-17-18(20(14)24-3)19(23)15(11-25-17)12-4-6-13(22)7-5-12/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVRDLOWBBXCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=O)C(=CO3)C4=CC=C(C=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the pharmacological properties of Indicanine C in preclinical studies?

  • Methodological Answer : Begin with in vitro assays (e.g., receptor binding, enzyme inhibition) to identify molecular targets, followed by in vivo animal models (rodents/non-rodents) to assess pharmacokinetics (absorption, distribution, metabolism, excretion) and dose-response relationships. Include toxicity profiling using OECD guidelines. Reference IND requirements for Chemistry, Manufacturing, and Controls (CMC) to ensure batch consistency and purity .
  • Table :

Stage Methods Key Parameters
In vitroRadioligand binding, cell-based assaysIC50, EC50, selectivity ratios
In vivoRodent pharmacokinetic studiesCmax, Tmax, AUC, half-life
ToxicityAcute/subchronic toxicity testsLD50, NOAEL (No Observed Adverse Effect Level)

Q. How should researchers design initial efficacy studies for this compound to minimize bias?

  • Answer : Use randomized controlled trials (RCTs) with blinding (single/double-blind) and placebo/sham controls. Stratify subjects by relevant variables (e.g., age, genetic markers). Predefine inclusion/exclusion criteria to ensure homogeneity. Power analysis should determine sample size to achieve statistical significance (α=0.05, β=0.2) .

Q. What strategies are effective for conducting a systematic literature review on this compound’s mechanisms of action?

  • Answer : Use Boolean operators in PubMed/Scopus (e.g., "this compound" AND "mechanism"). Screen titles/abstracts for relevance, then apply PRISMA guidelines for full-text review. Critically appraise sources using tools like AMSTAR-2 for meta-analyses. Document search strategies to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data for this compound across different experimental models?

  • Answer : Apply triangulation by cross-validating results using multiple models (e.g., 2D vs. 3D cell cultures, transgenic animals). Conduct sensitivity analyses to identify confounding variables (e.g., dosing schedules, species-specific metabolism). Use meta-regression to explore heterogeneity in pooled data .
  • Framework for Contradiction Analysis :

Identify Discrepancies : Compare outcomes across models.

Hypothesize Causes : Consider pharmacokinetic differences or model limitations.

Test Hypotheses : Design follow-up experiments (e.g., knock-out models, metabolic profiling).

Q. What advanced statistical methods are suitable for analyzing dose-dependent effects of this compound in multi-arm trials?

  • Answer : Use mixed-effects models to account for inter-subject variability. Apply non-linear regression (e.g., Emax model) to quantify dose-response curves. For time-series data, employ repeated-measures ANOVA or survival analysis (Kaplan-Meier/Cox proportional hazards). Validate assumptions using residual plots and goodness-of-fit tests .

Q. How can researchers optimize the synthesis of this compound analogs while maintaining pharmacological activity?

  • Answer : Use structure-activity relationship (SAR) studies with iterative modifications (e.g., substituent additions, stereochemical changes). Employ computational tools (molecular docking, QSAR) to predict binding affinities. Validate synthetic routes using green chemistry metrics (atom economy, E-factor) and characterize analogs via NMR/HPLC-MS .

Q. What strategies ensure ethical rigor in human trials involving this compound, particularly for vulnerable populations?

  • Answer : Adhere to ICH-GCP guidelines. Establish independent Data Safety Monitoring Boards (DSMBs). Use adaptive trial designs to minimize participant risk. Include explicit informed consent protocols for vulnerable groups (e.g., cognitively impaired patients), detailing risks/benefits and withdrawal options .

Methodological Guidance Tables

Table 1 : Frameworks for Evaluating Research Questions on this compound

Framework Application Example
PICO Defining scope (Population, Intervention, Comparison, Outcome)"In diabetic rats (P), how does this compound (I) compare to metformin (C) in reducing HbA1c (O)?"
FINER Assessing feasibility, novelty, and relevanceIs the question ethically viable with accessible patient cohorts?

Table 2 : Key Considerations for IND Applications (FDA Guidelines)

CMC Section Requirements
Drug Substance Physicochemical characterization, stability data
Drug Product Formulation details, batch records, specifications
Analytical Methods Validation reports for purity/potency assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indicanine C
Reactant of Route 2
Indicanine C

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